phenyl-[2-(2-phenylphenyl)phenyl]methanone
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Overview
Description
Phenyl-[2-(2-phenylphenyl)phenyl]methanone is an organic compound with the chemical formula C25H18O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two phenyl groups. This compound is known for its unique structure, which includes three phenyl rings attached to a central methanone group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl-[2-(2-phenylphenyl)phenyl]methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and biphenyl as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Phenyl-[2-(2-phenylphenyl)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, quinones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Phenyl-[2-(2-phenylphenyl)phenyl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of phenyl-[2-(2-phenylphenyl)phenyl]methanone involves its interaction with specific molecular targets. The compound’s effects are primarily due to its ability to undergo electrophilic aromatic substitution reactions, which allow it to interact with various biological molecules. The pathways involved include the inhibition of specific enzymes and the disruption of cellular processes.
Comparison with Similar Compounds
Phenyl-[2-(2-phenylphenyl)phenyl]methanone can be compared with other similar compounds, such as:
Benzophenone: Similar structure but with only two phenyl rings.
Fluorenone: Contains a ketone group within a fused ring system.
Diphenylmethanone: Similar to benzophenone but with different substitution patterns.
The uniqueness of this compound lies in its three phenyl rings, which provide distinct chemical properties and reactivity compared to other ketones.
Properties
CAS No. |
377092-23-4 |
---|---|
Molecular Formula |
C25H18O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
phenyl-[2-(2-phenylphenyl)phenyl]methanone |
InChI |
InChI=1S/C25H18O/c26-25(20-13-5-2-6-14-20)24-18-10-9-17-23(24)22-16-8-7-15-21(22)19-11-3-1-4-12-19/h1-18H |
InChI Key |
RCUCEVZJUUYESD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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